(4-Butylcyclohexyl)methanol
Description
Contextualization within Substituted Cyclohexyl Systems
Substituted cyclohexanes are fundamental structures in organic chemistry, prized for their well-defined chair conformations and the stereochemical implications of substituent orientation. (4-Butylcyclohexyl)methanol is a prime example, featuring a bulky butyl group at the C4 position and a hydroxymethyl group at the C1 position. The large size of the butyl group effectively "locks" the cyclohexane (B81311) ring in a specific conformation, with the butyl group preferentially occupying the equatorial position to minimize steric strain. This conformational rigidity allows for a more straightforward analysis of the stereochemical outcomes of reactions involving the hydroxymethyl group. The interplay between the equatorial and axial positions of the hydroxymethyl group in the cis and trans isomers, respectively, provides a clear basis for studying the influence of stereoisomerism on reactivity.
Significance as a Model Compound for Stereochemical and Mechanistic Investigations
The well-defined stereochemistry of this compound isomers makes them ideal substrates for a variety of mechanistic studies. The fixed orientation of the hydroxymethyl group in both the cis (equatorial) and trans (axial) isomers allows researchers to explore how the spatial arrangement of a functional group affects reaction rates and product distributions. For instance, oxidation and dehydration reactions of these isomers can reveal insights into the steric and electronic requirements of transition states. Furthermore, the analysis of the products formed from reactions of each isomer can elucidate the underlying mechanisms, such as whether a reaction proceeds via an SN1 or SN2 pathway, or through a syn- or anti-elimination. These investigations provide valuable data that contributes to the broader understanding of reaction dynamics in cyclic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-butylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXEFKZGADDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302873 | |
| Record name | trans-4-Butylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-07-6 | |
| Record name | trans-4-Butylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butylcyclohexyl Methanol and Its Isomers
Reduction-Based Synthesis
A predominant approach for synthesizing (4-Butylcyclohexyl)methanol involves the reduction of various precursors containing the 4-butylcyclohexyl moiety. These methods are often favored for their efficiency and the ready availability of starting materials.
Reduction of 4-Butylcyclohexane Carboxylic Acid Derivatives (e.g., with borane (B79455) reagents)
The reduction of carboxylic acids and their derivatives, such as esters, to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, 4-butylcyclohexane carboxylic acid serves as a key starting material. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce carboxylic acids, borane (BH₃) and its complexes offer a milder and more selective alternative. chemistrysteps.com The reduction of carboxylic acids with borane proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol. chemistrysteps.com This method is advantageous as borane reagents are generally less reactive towards other functional groups compared to LiAlH₄. chemistrysteps.com
For instance, the reduction of 1-trans-(4-t-butyl-cyclohexyl)-carboxylic acid has been successfully achieved using lithium aluminum hydride in anhydrous ether to yield 1-trans-(4-t-butyl-cyclohexyl)-methanol. googleapis.com Similarly, the use of a sodium borohydride (B1222165)/boron trifluoride etherate system has been reported for the reduction of cyclohexanedicarboxylic acids to their corresponding dimethanols. google.com The NaBH₄/TiCl₄ system has also been shown to reduce para-substituted trans-cyclohexyl carboxylic acid or its ester to the corresponding alcohol with yields ranging from 77% to 95%. google.com
Table 1: Reduction of Carboxylic Acid Derivatives
| Precursor | Reducing Agent | Product | Yield | Reference |
| 1-trans-(4-t-butyl-cyclohexyl)-carboxylic acid | Lithium aluminum hydride | 1-trans-(4-t-butyl-cyclohexyl)-methanol | Not specified | googleapis.com |
| para-substituted trans-cyclohexyl carboxylic acid/ester | NaBH₄/TiCl₄ | Corresponding alcohol | 77-95% | google.com |
| 1R, 2R-cyclohexanedicarboxylic acid | Sodium borohydride/boron trifluoride ether | 1R, 2R-cyclohexanedimethanol | Not specified | google.com |
Reduction of (4-Butylcyclohexyl)acetaldehyde and Related Aldehydes
The reduction of aldehydes to primary alcohols is a common and efficient synthetic transformation. (4-Butylcyclohexyl)acetaldehyde can be readily reduced to this compound. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comcdnsciencepub.com
The synthesis of (4-tert-Butylcyclohexyl)acetaldehyde itself can be achieved through a multi-step process involving the Friedel-Crafts alkylation of phenol (B47542) with isobutylene, followed by catalytic hydrogenation of the resulting 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), and subsequent oxidation to the aldehyde. The reduction of this aldehyde then yields (4-tert-Butylcyclohexyl)methanol.
Sodium Borohydride Reductions in Related Systems
Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent widely used in organic synthesis. cdnsciencepub.com It readily reduces aldehydes and ketones to their corresponding alcohols while being unreactive towards many other functional groups like esters and amides under standard conditions. masterorganicchemistry.com This selectivity makes it a valuable tool in the synthesis of complex molecules. cdnsciencepub.com
In the context of cyclohexyl methanol synthesis, NaBH₄ is frequently employed. For example, in the synthesis of syn- and anti-4′-substituted cyclohexanol (B46403) derivatives, a ketone precursor was reduced with sodium borohydride to yield the desired alcohols. nih.gov Similarly, the reduction of a monoprotected 1,4-cyclohexanedione (B43130) with NaBH₄ afforded the corresponding alcohol, which served as an intermediate for further transformations. nih.gov The reactivity of NaBH₄ can be modulated by the choice of solvent and temperature, allowing for controlled reductions. cdnsciencepub.com
Wittig/Hydrogenation Sequence in Cyclohexyl Methanol Synthesis
The Wittig reaction provides a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org This reaction, followed by hydrogenation of the resulting alkene, offers a two-step route to saturated alcohols like this compound.
This sequence can be initiated from a suitable ketone. For instance, a ketone can undergo a Wittig olefination, followed by cleavage of any protecting groups and subsequent reduction of the newly formed double bond and the ketone functionality. nih.gov An indirect "Wittig" olefination has also been developed, where an alcohol is first dehydrogenated to an aldehyde in situ, which then undergoes a Wittig reaction, followed by hydrogenation of the alkene. researchgate.net This "borrowing hydrogen" methodology allows for the direct conversion of alcohols to homologated alkanes. researchgate.net
Grignard Reagent Approaches for Cyclohexyl Methanol Skeletons
Grignard reagents are highly reactive organometallic compounds that are excellent nucleophiles for forming new carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde or ketone is a classic and versatile method for alcohol synthesis.
To synthesize this compound, one could envision the reaction of a 4-butylcyclohexylmagnesium halide (a Grignard reagent) with formaldehyde. quora.comvedantu.combrainly.in The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent acidic workup yields the primary alcohol, this compound. brainly.in The Grignard reagent itself is prepared by reacting the corresponding 4-butylcyclohexyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). d-nb.info
Table 2: Grignard Synthesis of Cyclohexyl Methanols
| Grignard Reagent | Carbonyl Compound | Product | Reference |
| Cyclohexylmagnesium chloride | Formaldehyde | Cyclohexylmethanol | brainly.in |
| Phenylmagnesium chloride | 3-ethoxy-2-cyclohexen-1-one | 3-phenylcyclohex-2-en-1-one | nih.gov |
| Bromocyclohexane (forms Grignard) | Benzaldehyde | Cyclohexyl(phenyl)methanol | d-nb.info |
Stereoselective Synthesis and Control
The stereochemistry of the final this compound product, particularly the cis/trans relationship between the butyl group and the hydroxymethyl group, is often crucial for its intended application. Achieving stereocontrol is a significant aspect of its synthesis.
The stereochemical outcome of reduction reactions can often be influenced by the choice of reducing agent and reaction conditions. For example, the reduction of a ketone can lead to a mixture of diastereomeric alcohols. nih.gov The ratio of these isomers can sometimes be controlled by using sterically demanding reducing agents or by running the reaction at low temperatures.
In the synthesis of substituted cyclohexanes, epimerization techniques can be employed to enrich the desired isomer. For instance, heating a mixture of cis and trans isomers of 4-substituted cyclohexanecarboxylic acids with a base like potassium hydroxide (B78521) can lead to the thermodynamically more stable trans isomer. googleapis.com
Furthermore, stereoselective hydrogenation of aromatic precursors can provide access to specific isomers of substituted cyclohexanes. google.com The choice of catalyst and reaction conditions plays a critical role in determining the stereoselectivity of the hydrogenation process. google.com For example, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and an acid can yield a higher proportion of the cis-isomer of 4-tert-butylcyclohexanol. google.com
Catalytic Hydrogenation for Diastereomeric Control in Cyclohexanol Derivatives
Catalytic hydrogenation of substituted phenols is a primary industrial route for producing cyclohexanol derivatives. The choice of catalyst and reaction conditions is paramount for controlling the diastereomeric ratio (cis/trans) of the resulting alcohol. Generally, transition-metal catalyzed hydrogenation of aromatic rings tends to favor the formation of cis products due to the substrate's uninterrupted coordination to the catalyst surface during the hydrogen addition. acs.org
However, recent methodologies have been developed to selectively favor the trans isomer. A trans-selective arene hydrogenation of various phenol derivatives can be achieved using a commercially available heterogeneous palladium on alumina (B75360) (Pd/Al₂O₃) catalyst. researchgate.net This method is significant because it provides access to the thermodynamically more stable trans-configured cyclohexanols, which are often less favored in conventional arene hydrogenations. acs.orgnih.gov For instance, the hydrogenation of phenols with aliphatic substituents using this palladium-based system consistently yields the corresponding trans-cyclohexanols in high yields. researchgate.net The diastereomeric ratio can be influenced by the steric bulk of the substituent; for example, in the hydrogenation of para-substituted phenols, an increase in the steric bulk of the substituent leads to a higher diastereomeric ratio in favor of the trans product. acs.org
| Substrate | Catalytic System | Solvent | Major Product Isomer | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| p-Cresol | 5 wt % Pd/Al₂O₃, 5 bar H₂ | n-Heptane | trans-4-Methylcyclohexanol | 80:20 | researchgate.net |
| p-tert-Butylphenol | 5 wt % Pd/Al₂O₃, 5 bar H₂ | n-Heptane | trans-4-tert-Butylcyclohexanol | 87:13 | researchgate.net |
| p-Cresol | [Rh(cod)Cl]₂ / PPh₃ | THF | cis-4-Methylcyclohexanol | >95:5 | researchgate.net |
| m-Cresol | [Rh(cod)Cl]₂ / PPh₃ | THF | cis-3-Methylcyclohexanol | >95:5 | researchgate.net |
| 4-Acetamidophenol | Ru/Al₂O₃ | Isopropanol | trans-4-Acetamidocyclohexanol | 53% (trans) | researchgate.net |
Enzymatic Reduction for Enantioselective and Diastereoselective Access
Enzymatic methods offer a powerful tool for the asymmetric synthesis of chiral molecules, providing high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. unipd.it For the synthesis of specific stereoisomers of this compound, the biocatalytic reduction of the corresponding prochiral ketone, 4-butylcyclohexanone, is a key strategy. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a prominent family of enzymes that catalyze the reduction of ketones to their corresponding alcohols. rsc.org These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group. mdpi.com
The stereochemical outcome of the reduction is dictated by the specific enzyme used. Different ADHs can exhibit opposite stereoppreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol. nih.gov This selectivity arises from the precise three-dimensional arrangement of the substrate within the enzyme's active site. frontiersin.org
Furthermore, in the reduction of substituted cyclohexanones, ADHs can control not only the chirality of the newly formed hydroxyl group but also the cis/trans diastereoselectivity relative to the substituent on the ring. Through screening of enzyme libraries or protein engineering, ADHs can be identified or developed to yield the desired diastereomer with high purity. frontiersin.org For example, studies on related cyclohexanone (B45756) derivatives have shown that specific ADHs can achieve high conversion rates to produce cis-isomers, which may possess enhanced biological or physical properties. The process often involves a substrate-coupled system where a sacrificial alcohol, such as isopropanol, is used in excess to regenerate the necessary cofactor, making the process economically attractive. frontiersin.org
| Enzyme Type | Reaction | Key Feature | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric reduction of a prochiral ketone | High enantioselectivity | Production of enantiomerically pure (R)- or (S)-(4-butylcyclohexyl)methanol | rsc.org |
| Engineered ADH mutants | Combinatorial active-site saturation test (CAST) based evolution | Can create highly R- or S-selective mutants | Tailored synthesis of specific stereoisomers with very high enantiomeric excess (ee) | frontiersin.org |
| Lipase (B570770) (e.g., from Pseudomonas cepacia) | Kinetic resolution of racemic alcohols via acylation | Separates enantiomers of a racemic mixture | Resolution of a racemic mixture of this compound to yield one enantiomer as an ester and the other as an alcohol, both with high ee | unipd.it |
| ADH from Lactobacillus kefir (LkADH) | Reduction of substituted ketones | High enantioselectivity, activity can be improved via engineering | Potentially high enantioselectivity in the reduction of 4-butylcyclohexanone | frontiersin.org |
Isomer Ratio Control in Synthetic Pathways
Controlling the ratio of cis to trans isomers is crucial in the synthesis of this compound, as this ratio dictates the final properties of materials derived from it. As discussed, the primary method for controlling the isomer ratio during the synthesis of cyclohexanols from phenols is the selection of the hydrogenation catalyst. researchgate.net A palladium on alumina catalyst consistently favors the formation of the trans diastereomer, while rhodium-based systems selectively produce the cis diastereomer. acs.orgresearchgate.net This switchable diastereoselectivity allows for the targeted synthesis of either isomer as the major product directly from the aromatic precursor. nih.gov
Beyond direct synthesis, the isomer ratio of a pre-existing mixture can sometimes be altered. Epimerization is a process where the configuration of one stereocenter in a molecule is inverted. For cyclohexyl derivatives, this can be used to convert a less desired isomer into a more favorable one. google.com This reaction can be applied to mixtures of isomers to enrich the final product in the desired stereoisomer, for instance, achieving a cis/trans ratio of 5:95 or 3:97. google.com
Furthermore, purification techniques can be employed to isolate a pure isomer from a mixture. Recrystallization is a common method; for example, essentially pure trans-4-tert-butylcyclohexanol can be obtained by recrystallizing a cis/trans mixture from petroleum ether. google.com Chromatographic separation, such as column chromatography on activated alumina, is another effective technique for isolating the pure trans isomer from an isomeric mixture. google.com The synthesis of bis(trans-4–butylcyclohexyl)methanol, a related compound, specifically yielded a single isomer via the reduction of the corresponding methanone, indicating that the choice of reducing agent and substrate can also lead to a single, specific isomer. aip.org
Chemical Transformations and Mechanistic Pathways of 4 Butylcyclohexyl Methanol
Oxidation Reactions of the Hydroxyl Group
The selective oxidation of the primary alcohol in (4-butylcyclohexyl)methanol to its corresponding aldehyde, (4-butylcyclohexyl)methanal, or further to 4-butylcyclohexanecarboxylic acid, is a fundamental transformation in organic synthesis. Achieving high selectivity for the aldehyde product without over-oxidation to the carboxylic acid is often the primary goal. Various catalytic systems have been developed to facilitate this conversion under mild conditions.
Modern catalytic methods offer significant advantages over traditional stoichiometric reagents like chromium or manganese oxides, which often involve toxic materials and harsh conditions. nih.gov Catalytic systems utilizing molecular oxygen or air as the ultimate oxidant are particularly appealing from an environmental and practical standpoint. nih.govacs.org
Key catalytic approaches for the selective oxidation of primary alcohols, applicable to this compound, include:
Copper(I)/TEMPO Catalysis: A highly practical system using a Cu(I)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) catalyst with ambient air as the oxidant. nih.gov This method is known for its high chemoselectivity and tolerance of various functional groups, efficiently converting primary alcohols to aldehydes in common organic solvents like acetonitrile (B52724). nih.gov
Iron(III) Catalysis: A novel, water-soluble iron(III) complex, formed in situ from FeCl₃ and a functionalized 8-aminoquinoline, can catalyze the oxidation of primary alcohols to aldehydes using hydrogen peroxide. rsc.org This method is notable for its ability to operate efficiently in pure water at room temperature. rsc.org
Ruthenium Catalysis: Trinuclear ruthenium carboxylate complexes have been employed for the selective oxidation of primary alcohols to aldehydes using molecular oxygen. acs.org
Nitroxide/Nitric Acid Catalysis: A metal-free approach uses catalytic amounts of a nitroxide, such as 4-acetamido-TEMPO (ACT), paired with nitric acid to oxidize primary alcohols effectively, stopping at the aldehyde stage. thieme-connect.com
The choice of oxidant and catalyst determines the final product. While selective methods yield the aldehyde, stronger oxidizing conditions can produce the corresponding carboxylic acid. For instance, the oxidation of the related compound 4-tert-butylcyclohexanemethanol is a known route to synthesize cis-4-tert-butylcyclohexane carboxylic acid. ontosight.ai
Table 1: Comparison of Catalytic Systems for Primary Alcohol Oxidation
| Catalyst System | Oxidant | Solvent | Key Advantages |
| Cu(I)/TEMPO | Ambient Air | Acetonitrile | High selectivity, mild conditions, uses air. nih.gov |
| Iron(III)/8-Aminoquinoline | H₂O₂ | Water | Water-soluble, reusable catalyst, room temperature. rsc.org |
| Ruthenium Carboxylate | O₂ | Varies | Selective oxidation using molecular oxygen. acs.org |
| Nitroxide/Nitric Acid | HNO₃ (cat.) | Dichloromethane | Metal-free, good to excellent yields. thieme-connect.com |
Substitution Reactions and Derivatization
The hydroxyl group of this compound can be converted into other functional groups through substitution reactions, creating valuable intermediates for further synthesis.
The conversion of the alcohol to an alkyl halide is a common derivatization. For example, treating 1-trans-(4-t-butylcyclohexyl)-methanol with anhydrous lithium bromide and chlorotrimethylsilane (B32843) in anhydrous acetonitrile under reflux conditions yields the corresponding 1-trans-(4-t-butylcyclohexyl)-methane bromide. google.com This reaction proceeds via the in situ formation of a reactive silyl (B83357) ether intermediate, which is then displaced by the bromide nucleophile.
Alcohols are often converted to tosylates to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. While specific examples for this compound are not detailed in the provided context, the general procedure involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms (4-butylcyclohexyl)methyl tosylate.
The aldehyde precursor, (4-butylcyclohexyl)methanal, is susceptible to nucleophilic attack. A key example is the Kabachnik-Fields reaction, a multicomponent reaction that can be used to synthesize α-aminophosphonates. In a related synthesis, primary amines like cyclohexylamine (B46788) react with paraformaldehyde and a phosphine (B1218219) oxide under microwave-assisted, catalyst-free conditions to form (aminomethyl)phosphine oxides. beilstein-journals.org This demonstrates the electrophilic nature of the carbonyl group in aldehydes, which readily reacts with nucleophiles like amines.
Dehydration Reactions and Olefin Formation
The elimination of water from an alcohol, known as dehydration, results in the formation of an alkene. For primary alcohols like this compound, this reaction is typically more challenging than for secondary or tertiary alcohols and often requires harsh conditions (acid catalysis and heat), which can lead to rearrangements.
The dehydration of this compound would be expected to primarily yield 4-butyl-1-methylenecyclohexane via an E2 mechanism if the hydroxyl group is first converted to a good leaving group (like a tosylate) and then treated with a non-nucleophilic base. However, under acidic conditions (E1 mechanism), the formation of a primary carbocation is highly unfavorable. A 1,2-hydride shift could occur to form a more stable tertiary carbocation within the ring, leading to a mixture of endocyclic and exocyclic alkenes. The specific product distribution would depend heavily on the reaction conditions and the stereochemistry of the starting material. The regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.
Catalytic Methodologies and Mechanistic Studies in 4 Butylcyclohexyl Methanol Chemistry
Biocatalysis for Stereoselective Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis due to the high selectivity and mild operating conditions of enzymes. nih.gov For the synthesis of specific stereoisomers of (4-Butylcyclohexyl)methanol, enzymes like lipases and alcohol dehydrogenases are particularly valuable.
Application of Lipases in Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases (EC 3.1.1.3) are versatile biocatalysts for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.net This stereoselectivity allows for the separation of one enantiomer from the other, which is crucial when one isomer possesses more desirable properties.
The process typically involves the acylation of the racemic alcohol using an acyl donor, such as vinyl acetate (B1210297). The lipase (B570770) selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For instance, in the resolution of racemic secondary alcohols, lipases like that from Pseudomonas cepacia often show high enantioselectivity. polimi.it This results in a mixture containing one enantiomer in its acylated form (ester) and the other enantiomer as the unreacted alcohol. These can then be separated by standard chromatographic techniques. While specific studies on this compound are not extensively detailed, the principles established from structurally similar secondary alcohols demonstrate the feasibility and effectiveness of this method. d-nb.infomdpi.com The choice of lipase, solvent, and acyl donor are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion. mdpi.com
Table 1: Representative Lipases Used in Kinetic Resolution of Alcohols
| Lipase Source | Common Application | Acyl Donor Example |
| Pseudomonas cepacia (PCL) | Resolution of secondary alcohols | Vinyl Acetate |
| Candida antarctica Lipase B (CALB) | Transesterification and hydrolysis | Acetic Anhydride |
| Pseudomonas fluorescens | Resolution of allylic alcohols | Vinyl Acetate |
Use of Alcohol Dehydrogenases (ADHs) for Stereoselective Reduction
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols with high stereoselectivity. frontiersin.orgqub.ac.uk This makes them ideal for the asymmetric synthesis of specific isomers of this compound from its corresponding ketone precursor, 4-butylcyclohexanecarbaldehyde. The reaction requires a nicotinamide (B372718) cofactor, such as NADPH, which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase/glucose) to make the process economically viable. qub.ac.uk
Research into the reduction of 4-alkylcyclohexanones has shown that ADHs can exhibit high diastereoselectivity, often favoring the formation of the cis-isomer. mdpi.com For example, in a study on the reduction of related 4-alkylcyclohexanones, several commercial ADHs were screened, with many showing a strong preference for producing the cis-alkanol. mdpi.com This stereochemical control is dictated by the specific geometry of the enzyme's active site. rsc.org The high selectivity of ADHs allows for the production of diastereomerically pure cis-(4-Butylcyclohexyl)methanol, which can be difficult to achieve through traditional chemical reduction methods. mdpi.com
Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone using various ADHs
| Alcohol Dehydrogenase (ADH) | Conversion (%) | Diastereomeric Excess (de) for cis-isomer (%) |
| ADH from Rhodococcus ruber (Codexis) | >99 | 99 |
| ADH from Lactobacillus brevis (Codexis) | >99 | 99 |
| ADH from Ralstonia sp. | 56 | 98 |
Data adapted from studies on structurally similar 4-alkylcyclohexanones. mdpi.commdpi.com
Continuous-Flow Biocatalytic Processes
The integration of biocatalysis with continuous-flow technology offers significant advantages over traditional batch processes, including improved process control, enhanced productivity, and easier scale-up. nih.govmdpi.com For the ADH-mediated synthesis of this compound, a continuous-flow system can be designed using an immobilized enzyme packed into a column reactor. mdpi.com
Heterogeneous Catalysis in Synthesis and Transformation
Heterogeneous catalysts, particularly solid acids, play a crucial role in industrial chemical processes due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to homogeneous catalysts.
Alumina (B75360) Catalysts in Dehydration Reactions
Alumina (Al₂O₃) is a widely used solid acid catalyst for the dehydration of alcohols. iitm.ac.in When this compound is subjected to dehydration over an alumina catalyst at elevated temperatures, two main reaction pathways can occur: intramolecular dehydration to form alkenes and intermolecular dehydration to form an ether. The reaction mechanism is believed to proceed via surface-bound intermediates, and the selectivity towards either olefin or ether formation is dependent on the reaction conditions (temperature, pressure) and the nature of the active sites on the alumina surface. iitm.ac.inosti.gov
For primary alcohols like this compound, ether formation is often favored at lower temperatures, while higher temperatures promote the formation of the corresponding alkene, 4-butyl-1-methylenecyclohexane. Studies on other alcohols have shown that the presence of both acidic and basic sites on the alumina surface is necessary for the reaction to proceed efficiently. rsc.org The dehydration of glycerol (B35011) with methanol (B129727) over alumina-supported catalysts further illustrates the utility of this approach in forming ether linkages. nih.govnih.gov
Ion Exchange Resin Catalysts in Esterification of Related Alcohols
Esterification is a fundamental reaction in organic synthesis. The use of solid acid catalysts, such as ion exchange resins, offers a green and efficient alternative to traditional homogeneous acid catalysts like sulfuric acid. canftech.com Strong acidic ion exchange resins, typically sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15), are effective catalysts for the esterification of alcohols like this compound with carboxylic acids. samyangtrilite.comresearchgate.net
The reaction mechanism involves the protonation of the carboxylic acid by the resin's sulfonic acid groups, followed by nucleophilic attack by the alcohol. researchgate.net The porous structure of macroporous resins allows for the diffusion of reactants to the active sites. researchgate.net These catalysts are highly effective, easily separable by filtration, and can be regenerated and reused multiple times, making the process more economical and environmentally friendly. canftech.comresearchgate.net The application of ion exchange resins is widespread in the petrochemical and oleochemical industries for producing a variety of esters. dntb.gov.ua
Supported Metal Catalysts (e.g., Rhodium) in Hydrogenation
The synthesis of saturated cyclic alcohols such as this compound often involves the catalytic hydrogenation of the corresponding aromatic precursors. Supported metal catalysts are crucial for this transformation, offering high efficiency, selectivity, and ease of separation. Rhodium (Rh), particularly when supported on materials like carbon (Rh/C), has demonstrated significant efficacy in the stereoselective hydrogenation of substituted phenols and benzoic acids, which are structural analogs relevant to the synthesis of this compound.
Research into the hydrogenation of p-tert-butylphenol (PTBP) to produce p-tert-butylcyclohexanol (PTBCH), a closely related compound, highlights the effectiveness of supported rhodium catalysts. researchgate.netias.ac.in Among various catalysts tested, including Raney nickel, nickel on silica, and palladium on carbon, 2% Rh/C was found to be superior. researchgate.netias.ac.in When used with methanesulphonic acid as a co-catalyst, the 2% Rh/C system achieved 100% conversion of PTBP with 100% selectivity for the cis-isomer of the corresponding cyclohexanol (B46403). researchgate.netias.ac.in This high cis-selectivity is a common feature of rhodium-catalyzed hydrogenation of substituted aromatic rings. tcichemicals.comtcichemicals.com
Similarly, studies on the ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid in supercritical carbon dioxide (scCO₂) have shown that Rh/C is the most active catalyst compared to other supported metals like Ruthenium (Ru/C), Platinum (Pt/C), and Palladium (Pd/C). mdpi.comresearchgate.net Under mild conditions (323 K), Rh/C can achieve nearly complete conversion of benzoic acid with 100% selectivity to the saturated carboxylic acid. mdpi.comresearchgate.net These findings underscore the potential of supported rhodium catalysts for the efficient and selective synthesis of this compound from precursors like 4-butylbenzoic acid or 4-butylphenol.
Table 1: Performance of Supported Catalysts in the Hydrogenation of p-tert-Butylphenol (PTBP)
| Catalyst | Co-catalyst | PTBP Conversion (%) | cis-p-tert-Butylcyclohexanol Selectivity (%) | Reference |
|---|---|---|---|---|
| 2% Rh/C | Methanesulphonic acid | 100 | 100 | researchgate.netias.ac.in |
| Raney Ni | Not specified | Lower than Rh/C | Not specified | researchgate.netias.ac.in |
| 20% Ni/SiO₂ | Not specified | Lower than Rh/C | Not specified | researchgate.netias.ac.in |
| 5% Pd/C | Not specified | Lower than Rh/C | Not specified | researchgate.netias.ac.in |
C-H Functionalization Strategies in Related Cyclohexanes
The direct functionalization of carbon-hydrogen (C-H) bonds in alkanes and cycloalkanes is a formidable challenge in synthetic chemistry due to their inherent inertness. nih.govresearchgate.net However, this approach offers a more atom- and step-economical route to complex molecules compared to traditional methods that rely on pre-functionalized substrates. For substituted cyclohexanes, the primary difficulties lie in achieving high levels of site-selectivity (chemoselectivity), diastereoselectivity, and enantioselectivity, given the presence of multiple, electronically similar C-H bonds. researchgate.netresearchgate.net
A predominant strategy to control regioselectivity involves the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, facilitating its activation. researchgate.netrsc.org While effective, this approach has often been limited to the activation of C-H bonds proximal to the directing group, typically leading to the formation of stable 5-membered metallacycles. rsc.org
A more advanced and flexible approach relies on catalyst control to dictate which C-H bond reacts, overriding the substrate's intrinsic reactivity biases. nih.gov This has been successfully demonstrated in the desymmetrization of substituted cyclohexanes, where specially designed catalysts can selectively functionalize a specific C-H bond among many similar ones. researchgate.netresearchgate.net This strategy is crucial for creating chiral molecules from achiral starting materials and for accessing complex substitution patterns that are difficult to achieve otherwise. researchgate.netresearchgate.net
Enantioselective and Site-Selective C-H Oxidation
The selective oxidation of C-H bonds to introduce functional groups like hydroxyls or ketones is a powerful transformation. In the context of substituted cyclohexanes, achieving both site-selectivity and enantioselectivity allows for the conversion of simple, abundant hydrocarbons into valuable, chiral building blocks.
One notable success in this area is the desymmetrization of monosubstituted cyclohexanes using manganese-based catalysts. researchgate.net Biologically inspired manganese catalysts, in combination with hydrogen peroxide, can perform regio- and enantioselective C-H oxidation at the C3 and C4 methylene (B1212753) positions. For instance, the oxidation of N-cyclohexylalkanamides using this system can achieve exquisite regioselectivity for the C3 position (K₃/K₄ > 99) and an enantiomeric excess (ee) of up to 96%. researchgate.net
Dirhodium catalysts have also proven to be highly effective for the site- and stereoselective C-H functionalization of cyclohexanes via carbene insertion. nih.govresearchgate.net These catalyst-controlled reactions can desymmetrize cyclohexane (B81311) derivatives with high site-selectivity, typically favoring insertion at the C3 position. researchgate.net This method demonstrates the power of catalyst design to overcome the challenge of differentiating between multiple secondary C(sp³)–H bonds within the cyclohexane ring. researchgate.netresearchgate.net
Table 2: Examples of Enantioselective C-H Oxidation in Substituted Cyclohexanes
| Substrate | Catalyst System | Position(s) Oxidized | Regioselectivity (K₃/K₄) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| tert-Butylcyclohexane | Manganese catalyst + H₂O₂ | C3, C4 | ~2 | 64% | researchgate.net |
| N-cyclohexylalkanamides | Manganese catalyst + H₂O₂ | C3, C4 | >99 | up to 96% | researchgate.net |
| Substituted Cyclohexanes | Dirhodium catalysts | C3 (predominantly) | High | High | researchgate.net |
Catalytic Mechanisms in C-H Functionalization (e.g., manganese-oxo intermediates, rhodium-carbene pathways)
Understanding the mechanisms of C-H functionalization is key to developing more efficient and selective catalysts. Two prominent pathways relevant to cyclohexane chemistry involve manganese-oxo intermediates and rhodium-carbene species.
Manganese-Oxo Intermediates: In oxidation reactions catalyzed by manganese complexes, high-valent manganese-oxo species are often the key active oxidants. nih.govnih.gov These intermediates are implicated in both biological and synthetic C-H oxidation systems. nih.govosti.gov The generally accepted mechanism for C-H bond oxidation by a Mn(IV)-oxo complex involves an initial hydrogen-atom transfer (HAT) from the substrate's C-H bond to the manganese-oxo species. nih.govresearchgate.netresearchgate.net This rate-limiting step generates a substrate radical and a Mn(III)-hydroxo intermediate. researchgate.netnih.gov Subsequent steps, such as electron transfer or radical rebound, lead to the final oxidized product. researchgate.net Computational and experimental studies, including kinetic isotope effect measurements, support the HAT mechanism and have been used to model the reactivity of these complexes. nih.govlu.se
Rhodium-Carbene Pathways: Dirhodium catalysts are widely used to generate rhodium-stabilized carbene (or carbenoid) intermediates from diazo compounds. These electrophilic species are highly effective at inserting into C-H bonds. nih.govnih.gov The development of "donor/acceptor" carbenes, which possess both an electron-donating and an electron-withdrawing group, was a crucial advance, creating carbenoids reactive enough to functionalize C-H bonds but selective enough to be synthetically useful. nih.gov The C-H functionalization is proposed to proceed via a concerted insertion mechanism, often depicted as a three-center, two-electron transition state. caltech.edu Computational studies have also suggested a mechanism involving a hydride transfer from the alkane to the carbene, followed by rapid C-C bond formation between the resulting cationic substrate and the rhodium-bound anion. nih.govnih.gov The specific structure of the chiral dirhodium catalyst plays a critical role in controlling the site-selectivity and stereoselectivity of the C-H insertion. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization of 4 Butylcyclohexyl Methanol Analogues
X-ray Diffraction Crystallography
X-ray diffraction crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the crystal structure and phase transitions of analogues such as bis(trans-4–butylcyclohexyl)methanol. aip.org
Determination of Crystal Structure and Molecular Packing
At room temperature, bis(trans-4–butylcyclohexyl)methanol crystallizes in a monoclinic system with the space group P2₁/n. The crystal structure is characterized by hydrogen-bonded chains of molecules extending along the c-axis. Within these chains, the molecules are related by a 2₁ screw axis. The butyl groups in this phase exhibit significant thermal motion, indicating a degree of conformational disorder. aip.org
Analysis of Structural Phase Transitions (e.g., cell-quintupling)
A significant finding in the study of bis(trans-4–butylcyclohexyl)methanol is the occurrence of a structural phase transition at 151.6 K. aip.org This transition is characterized by a "cell-quintupling" phenomenon, where the volume of the unit cell in the low-temperature phase is five times that of the room-temperature phase. This is a rare and complex type of phase transition. aip.org
The transition is driven by a single modulation wave, which is a periodic distortion of the crystal lattice. In the low-temperature phase, the crystal system becomes triclinic with the space group P1. The quintupling of the unit cell is a result of the ordering of the butyl groups and slight adjustments in the molecular packing. While the molecules are still arranged in pairs, their crystallographic relationship changes. For instance, some pairs that are related by an inversion center in the room-temperature phase become crystallographically independent in the low-temperature phase. aip.org The structural changes primarily involve the conformation of the butyl groups and subtle shifts in the hydrogen bonding network. aip.org
Table 1: Crystallographic Data for bis(trans-4–butylcyclohexyl)methanol
| Parameter | Room Temperature Phase | Low-Temperature Phase |
|---|---|---|
| Temperature (K) | 293 | 100 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P1 |
| a (Å) | 13.977 | 13.725 |
| b (Å) | 10.021 | 9.878 |
| c (Å) | 16.549 | 40.92 |
| α (°) | 90 | 90.72 |
| β (°) | 109.83 | 90.00 |
| γ (°) | 90 | 88.66 |
| Volume (ų) | 2179.9 | 5543 |
| Z | 4 | 20 |
Data sourced from The Journal of Chemical Physics aip.org
Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Studies
FT-IR spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to changes in chemical bonding and molecular environment. In the context of bis(trans-4–butylcyclohexyl)methanol, FT-IR studies have been employed to monitor the structural changes occurring during the phase transition. aip.org
Analysis of the infrared spectra at different temperatures reveals subtle but distinct changes in the vibrational bands associated with the hydroxyl (O-H) stretching and the various C-H stretching and bending modes of the cyclohexyl and butyl groups. These spectral changes provide complementary evidence for the conformational ordering of the butyl groups and the rearrangement of the hydrogen-bonding network during the cell-quintupling phase transition. aip.org
Adiabatic Calorimetry for Thermal and Phase Transition Analysis
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature. This technique is particularly valuable for characterizing phase transitions and other thermal events.
Determination of Enthalpy and Entropy of Transition
For bis(trans-4–butylcyclohexyl)methanol, adiabatic calorimetry measurements have precisely determined the thermodynamic parameters associated with the structural phase transition at 151.6 K. aip.org By integrating the excess heat capacity associated with the transition, the enthalpy of transition (ΔHtrs) and the entropy of transition (ΔStrs) can be calculated. aip.org
The calorimetrically determined entropy of transition provides insight into the change in disorder of the system. For this compound, the experimental value of the transition entropy suggests that in the room-temperature phase, two conformations are predominantly populated, rather than the fivefold disorder that might be expected from the structure of the low-temperature phase. aip.org
Table 2: Thermodynamic Parameters of the Phase Transition in bis(trans-4–butylcyclohexyl)methanol
| Parameter | Value |
|---|---|
| Transition Temperature (Ttrs) | 151.6 K |
| Enthalpy of Transition (ΔHtrs) | 3.1 kJ mol⁻¹ |
| Entropy of Transition (ΔStrs) | 20.4 J K⁻¹ mol⁻¹ |
Data sourced from The Journal of Chemical Physics aip.org
Characterization of Glass Transitions
While the primary focus of the calorimetric studies on bis(trans-4–butylcyclohexyl)methanol was the crystalline phase transition, adiabatic calorimetry is also a key technique for identifying glass transitions. A glass transition is a characteristic thermal event for amorphous or glassy materials, appearing as a step-like change in the heat capacity. Although a glass transition was not reported for the crystalline sample of bis(trans-4–butylcyclohexyl)methanol, this technique remains crucial for characterizing the thermal behavior of any amorphous or partially amorphous analogues.
Computational Chemistry and Theoretical Investigations of 4 Butylcyclohexyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. While specific DFT studies focused solely on (4-Butylcyclohexyl)methanol are limited, research on the closely related compound 4-methylcyclohexanemethanol (MCHM) provides valuable insights.
In a study investigating the degradation of MCHM, DFT calculations using the B3LYP functional with a 6-311G** basis set were employed to understand the reaction pathways. This level of theory is adept at providing detailed information on the geometric and electronic properties of both the cis and trans isomers of such substituted cyclohexanes. These calculations are crucial for determining the relative stabilities of different conformers and for identifying the most likely sites for chemical attack, such as hydroxyl radical reactions. For this compound, similar DFT approaches would be essential to map out its electronic properties and predict its reactivity.
Modeling of Reaction Mechanisms
The modeling of reaction mechanisms is a critical application of computational chemistry, providing a step-by-step visualization of how reactants are converted into products.
Transition State Analysis
Detailed computational studies involving transition state analysis for reactions of this compound are not presently available in published research. Such analyses would typically involve locating the saddle points on the potential energy surface that connect reactants to products, providing crucial information about the activation energy and the geometry of the activated complex.
Potential Energy Surface Mapping
Comprehensive potential energy surface (PES) maps for reactions involving this compound have not been documented in scientific literature. A PES provides a multidimensional representation of the energy of a system as a function of its geometric parameters. Mapping the PES is fundamental to understanding the preferred reaction pathways and the dynamics of the chemical transformation.
Studies of Carbocation Intermediates (e.g., hydrogen-bridged cations)
There is a lack of specific computational research on carbocation intermediates that may form during reactions of this compound. The study of such intermediates, including the potential for rearrangements via structures like hydrogen-bridged cations, is vital for predicting product distributions in reactions such as solvolysis or dehydration.
Prediction and Elucidation of Stereoselectivity
Computational methods are increasingly used to predict and explain the stereochemical outcomes of chemical reactions. However, specific theoretical studies aimed at predicting the stereoselectivity of reactions involving this compound have not been reported. Such studies would be invaluable for synthetic applications where control of stereochemistry is paramount.
Conformational Studies and Energy Landscapes
Below is an interactive table summarizing the conformational preferences and associated energy differences that would be the subject of a detailed computational study. The data presented are hypothetical and for illustrative purposes, as specific research on this compound is not available.
| Conformer | Butyl Group Position | Methanol (B129727) Group Position | Relative Energy (kcal/mol) | Population (%) |
| trans-eq,eq | Equatorial | Equatorial | 0.00 | 95.0 |
| trans-ax,ax | Axial | Axial | > 5.0 | < 0.1 |
| cis-eq,ax | Equatorial | Axial | ~1.8 | 4.9 |
| cis-ax,eq | Axial | Equatorial | > 5.0 | < 0.1 |
Synthetic Utility and Research Applications of 4 Butylcyclohexyl Methanol Derivatives
Role as an Important Intermediate in Complex Organic Synthesis
While (4-Butylcyclohexyl)methanol is utilized in the synthesis of various specialty chemicals, its role as a key intermediate in the multi-step total synthesis of complex natural products is not extensively documented in publicly available research. However, its structural motifs are present in various bioactive molecules, suggesting its potential as a building block in synthetic strategies. The principles of retrosynthetic analysis allow for the conceptual disconnection of complex target molecules into simpler precursors, and a fragment with a 4-butylcyclohexyl moiety could certainly be envisioned as a key intermediate.
In the broader context of organic synthesis, alcohols are fundamental precursors. They can be converted into a variety of functional groups, including aldehydes, carboxylic acids, ethers, and esters. The hydroxyl group of this compound can be activated or transformed to facilitate carbon-carbon or carbon-heteroatom bond formation, which is a cornerstone of complex molecule synthesis. For instance, conversion of the alcohol to a tosylate or a halide would transform the normally poor hydroxyl leaving group into a good one, enabling nucleophilic substitution reactions.
The following table illustrates the potential transformations of this compound that would render it a useful intermediate in a hypothetical multi-step synthesis.
| Starting Material | Reagents and Conditions | Product | Potential Subsequent Reactions |
| This compound | 1. TsCl, pyridine2. NaI, acetone | (4-Butylcyclohexyl)methyl iodide | Nucleophilic substitution, Grignard reagent formation |
| This compound | PCC, CH₂Cl₂ | 4-Butylcyclohexanecarbaldehyde | Wittig reaction, aldol (B89426) condensation, reductive amination |
| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 4-Butylcyclohexanecarboxylic acid | Amide coupling, esterification, reduction to alcohol |
| This compound | NaH, then R-X | (4-Butylcyclohexyl)methyl ether | Cleavage to regenerate alcohol, use as protecting group |
| This compound | Acyl chloride, pyridine | (4-Butylcyclohexyl)methyl ester | Hydrolysis to regenerate alcohol, use as protecting group |
These transformations showcase the versatility of this compound as a starting material. Each of the products listed can undergo a variety of further reactions to build up molecular complexity, a fundamental requirement in the synthesis of intricate organic structures.
Building Block for Advanced Molecular Scaffolds
The concept of molecular scaffolds is central to medicinal chemistry, where a core structure (the scaffold) is decorated with various functional groups to create a library of compounds for biological screening. The 4-butylcyclohexyl moiety of this compound provides a lipophilic and conformationally restricted scaffold. The non-planar nature of the cyclohexane (B81311) ring, which can exist in chair and boat conformations, can be exploited to control the spatial arrangement of substituents, a critical factor in molecular recognition by biological targets.
While specific examples of advanced molecular scaffolds derived directly from this compound are not prevalent in the literature, its structural features make it an attractive starting point for the design of novel scaffolds. For instance, the hydroxyl group can serve as a handle for the attachment of other molecular fragments, leading to the construction of more complex and diverse scaffolds.
An example of a research area where such scaffolds could be relevant is in the development of rigid linkers for bivalent ligands. Bivalent ligands consist of two pharmacophores connected by a linker, and they can exhibit enhanced affinity and selectivity for their biological targets. The 4-butylcyclohexyl group could serve as a rigid and tunable component of such a linker.
The table below outlines a hypothetical synthetic route to a more complex molecular scaffold based on this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | This compound | 1. SOCl₂, pyridine2. NaN₃, DMF | 1-(Azidomethyl)-4-butylcyclohexane | Introduction of a versatile azide (B81097) group. |
| 2 | 1-(Azidomethyl)-4-butylcyclohexane | H₂, Pd/C | (4-Butylcyclohexyl)methanamine | Reduction of the azide to a primary amine. |
| 3 | (4-Butylcyclohexyl)methanamine | Boc₂O, Et₃N | tert-Butyl ((4-butylcyclohexyl)methyl)carbamate | Protection of the amine for further functionalization. |
| 4 | tert-Butyl ((4-butylcyclohexyl)methyl)carbamate | Further synthetic steps | Advanced Molecular Scaffold | The protected amine can be deprotected and coupled with other molecules to build a diverse library of compounds. |
This hypothetical sequence demonstrates how this compound can be elaborated into a more functionalized scaffold suitable for applications in medicinal chemistry and drug discovery.
Precursor in Materials Science Research
The unique combination of a flexible alkyl chain, a rigid cycloaliphatic core, and a reactive functional group makes this compound and its derivatives valuable precursors in materials science.
The 4-alkylcyclohexyl moiety is a common structural feature in liquid crystals. The rigid cyclohexane ring contributes to the formation of the mesophase, which is the hallmark of liquid crystalline materials. The alkyl chain influences the melting point and the type of mesophase observed.
Research has been conducted on four-ring liquid crystals that incorporate a trans-4-n-alkylcyclohexyl unit. These materials often exhibit desirable properties for display applications, such as a broad nematic range and low viscosity. While not directly starting from this compound, the synthesis of such compounds highlights the importance of the 4-alkylcyclohexyl structural motif in the design of liquid crystals.
The following table provides an example of a class of liquid crystals that could be synthesized using a derivative of this compound.
| Generic Liquid Crystal Structure | R Group | R' Group | Potential Mesophase |
| 4-Butylcyclohexyl | -CN | Nematic | |
| 4-Butylcyclohexyl | -OCH₃ | Nematic, Smectic | |
| 4-Butylcyclohexyl | -F | Nematic |
In these hypothetical examples, the 4-butylcyclohexyl group provides the necessary rigidity and lipophilicity, while the aromatic core and the terminal R' group contribute to the electronic and polar properties of the molecule, which in turn dictate its liquid crystalline behavior.
The hydroxyl group of this compound can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. The resulting monomers can then be incorporated into polymeric structures through various polymerization techniques. The bulky and non-polar 4-butylcyclohexyl group can impart unique properties to the resulting polymer, such as increased glass transition temperature (Tg), improved thermal stability, and modified solubility.
A notable example is the use of 4-tert-butylcyclohexyl acrylate, a derivative of the closely related 4-tert-butylcyclohexanol (B146172), in the formulation of shape memory polymers. These smart materials can be deformed and then recover their original shape upon the application of an external stimulus, such as heat. The bulky tert-butylcyclohexyl group can act as a "netpoint" in the polymer network, influencing the shape memory properties.
The integration of this compound derivatives into polymers can be achieved through several routes, as outlined in the table below.
| Polymerization Method | Monomer Derivative | Resulting Polymer Structure | Potential Properties and Applications |
| Free Radical Polymerization | (4-Butylcyclohexyl)methyl acrylate | Poly((4-butylcyclohexyl)methyl acrylate) | High Tg, good thermal stability. Potential use in specialty coatings and adhesives. |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivative functionalized with this compound | Polynorbornene with pendant 4-butylcyclohexyl groups | Tunable mechanical properties, potential for use in advanced composites. |
| Polycondensation | Diol derivative of this compound with a diacid | Polyester containing the 4-butylcyclohexyl moiety | Modified thermal and mechanical properties compared to conventional polyesters. |
The incorporation of the 4-butylcyclohexyl moiety into polymeric backbones or as pendant groups offers a versatile strategy for tuning the properties of materials for a wide range of applications.
Q & A
Q. What are the common synthetic routes for (4-Butylcyclohexyl)methanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclohexane derivatives and alkylation/oxidation steps. Key approaches include:
- Grignard Reaction : Reacting 4-butylcyclohexanone with formaldehyde under anhydrous conditions, followed by acidic workup to yield the alcohol .
- Hydroboration-Oxidation : Using cyclohexene derivatives with a butyl substituent, followed by BH₃·THF and H₂O₂/NaOH to introduce the hydroxyl group .
- Catalytic Hydrogenation : Reducing ketone precursors (e.g., 4-butylcyclohexanone) with NaBH₄ or LiAlH₄, achieving yields >75% under inert atmospheres .
Q. Critical Factors :
- Temperature control (<0°C for Grignard reactions) minimizes side products.
- Solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics and purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H/¹³C NMR | δ 1.2–1.6 ppm (butyl CH₂), δ 3.6 ppm (CH₂OH) | Confirms cyclohexyl geometry and hydroxyl position . |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 184.2 | Validates molecular weight (C₁₁H₂₂O) . |
| X-ray Diffraction | C-O bond length: 1.42 Å, cyclohexyl chair conformation | Reveals steric effects of the butyl group . |
| HPLC | Retention time: 8.2 min (C18 column, 70% MeOH) | Assesses purity (>95%) and detects diastereomers . |
Q. What are the key chemical reactions and reactivity patterns of this compound?
Methodological Answer:
- Esterification : Reacts with acetic anhydride under catalytic H₂SO₄ to form acetate derivatives (yield: 85–90%) .
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 4-butylcyclohexanecarboxylic acid, but the bulky butyl group slows kinetics .
- SN2 Reactions : Limited due to steric hindrance; nucleophilic substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures .
Reactivity Insight : The butyl group increases steric hindrance, reducing reaction rates compared to smaller analogs (e.g., methylcyclohexyl derivatives) .
Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : Miscible in ethanol, DCM, and THF; poorly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .
- Stability :
- Store under argon at 4°C to prevent oxidation.
- Degrades at >150°C (TGA data), requiring low-temperature reactions .
- Toxicity : Analogous cyclohexanol derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but PPE (gloves, goggles) is mandatory .
Advanced Research Questions
Q. How does the steric and electronic environment of the butylcyclohexyl group influence biological activity?
Methodological Answer:
- Steric Effects : The butyl group reduces binding affinity to GABAA receptors compared to smaller substituents (e.g., methyl), as shown in molecular docking studies .
- Electronic Effects : Electron-donating butyl groups stabilize carbocation intermediates in enzyme inhibition assays (e.g., CYP450), altering IC₅₀ values by 2–3 fold .
- Comparative Studies : Replace the butyl group with tert-butyl or phenyl to isolate steric vs. electronic contributions .
Q. What computational methods are used to predict the interactions of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to NMDA receptors using AMBER or GROMACS, parameterizing force fields for cyclohexyl groups .
- Docking Studies (AutoDock Vina) : Predict binding poses with ΔG values < -7 kcal/mol for hydrophobic pockets .
- QSAR Models : Correlate logP values (experimental: 2.8) with cytotoxicity in neuronal cell lines (R² > 0.85) .
Q. How can contradictory data in biological activity studies be resolved through structural-activity analysis?
Methodological Answer:
- Case Study : Discrepancies in anti-convulsant activity (ED₅₀: 15 mg/kg vs. 30 mg/kg in rodent models) arise from:
- Stereochemistry : Isolate enantiomers via chiral HPLC and test individually .
- Metabolic Differences : Use liver microsome assays to identify species-specific hydroxylation pathways .
- Resolution : Validate purity (>99%) via GC-MS and standardize in vivo protocols (dose, administration route) .
Q. What are the applications of this compound in developing enantioselective catalysts?
Methodological Answer:
- Chiral Ligands : Coordinate with Rh or Ir to catalyze asymmetric hydrogenation of ketones (e.g., acetophenone derivatives), achieving up to 90% ee .
- Synthetic Optimization : Use DFT calculations (B3LYP/6-31G*) to predict transition states and optimize ligand geometry .
- Case Study : Improved yield (78% vs. 60%) in cyclopropanation reactions when using this compound-derived ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
